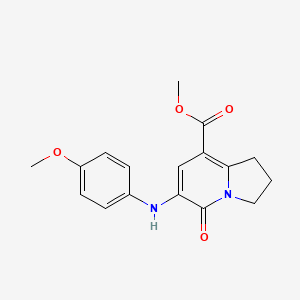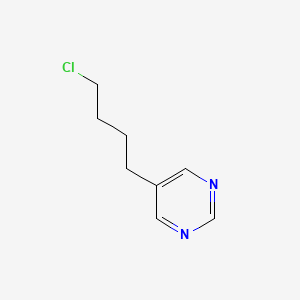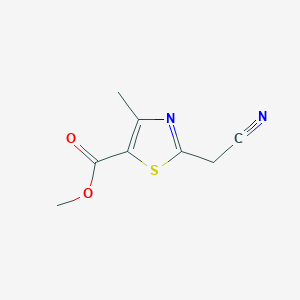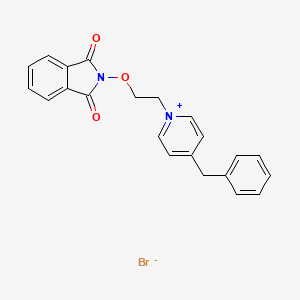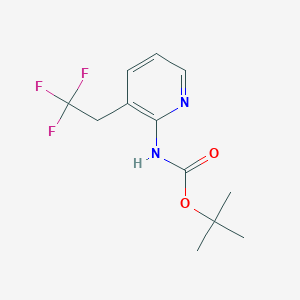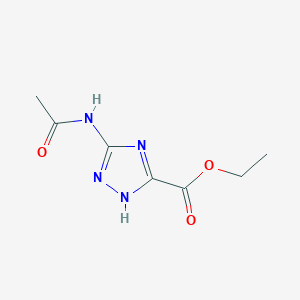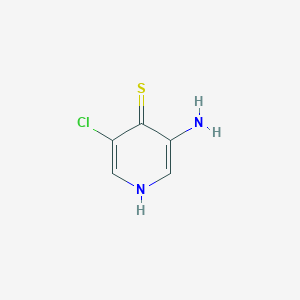
3-Amino-5-chloropyridine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-chloropyridine-4-thiol: is an organic compound with the molecular formula C5H5ClN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by amination and thiolation reactions. One common method starts with 3,5-dichloropyridine, which undergoes nucleophilic substitution with ammonia to introduce the amino group. The resulting 3-Amino-5-chloropyridine is then treated with thiolating agents to introduce the thiol group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions: 3-Amino-5-chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like sodium azide, thiols, or amines under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: 3-Amino-5-chloropyridine-4-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins .
Medicine: Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
作用机制
The mechanism of action of 3-Amino-5-chloropyridine-4-thiol involves its interaction with molecular targets through covalent bonding. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This covalent modification can alter the protein’s function, making it a valuable tool in drug design and biochemical research .
相似化合物的比较
3-Amino-4-chloropyridine: Similar structure but lacks the thiol group, making it less reactive in certain biochemical applications.
3-Amino-5-bromopyridine: Bromine instead of chlorine, which can affect its reactivity and applications.
3-Amino-5-chloropyridine-2-thiol: Thiol group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Amino-5-chloropyridine-4-thiol’s unique combination of amino, chloro, and thiol groups makes it highly versatile in chemical synthesis and biological applications. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, providing unique opportunities in drug design and biochemical research .
属性
分子式 |
C5H5ClN2S |
|---|---|
分子量 |
160.63 g/mol |
IUPAC 名称 |
3-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
InChI 键 |
JTTCBSBNWRXGKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=S)C(=CN1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
